diethyl 1H-indole-2,5-dicarboxylate
Overview
Description
Diethyl 1H-indole-2,5-dicarboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Diethyl 1H-indole-2,5-dicarboxylate, also known as 5-ethoxycarbonylindole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by this compound are yet to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the compound’s bioavailability and therapeutic potential.
Result of Action
Indole derivatives are known to have diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1H-indole-2,5-dicarboxylate typically involves the reaction of indole derivatives with diethyl oxalate under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Diethyl 1H-indole-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals with indole-based structures.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its anti-corrosion and antimicrobial properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
Uniqueness
Diethyl 1H-indole-2,5-dicarboxylate is unique due to its dual carboxylate groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature makes it a valuable compound for synthesizing a wide range of biologically active molecules .
Properties
IUPAC Name |
diethyl 1H-indole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFLIZMMNNHRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576011 | |
Record name | Diethyl 1H-indole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127221-02-7 | |
Record name | Diethyl 1H-indole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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